Z-D-Asp(obzl)-OH Z-D-Asp(obzl)-OH
Brand Name: Vulcanchem
CAS No.: 5241-62-3
VCID: VC21540384
InChI: InChI=1S/C19H19NO6/c21-17(25-12-14-7-3-1-4-8-14)11-16(18(22)23)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23)/t16-/m1/s1
SMILES: C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C19H19NO6
Molecular Weight: 357.4 g/mol

Z-D-Asp(obzl)-OH

CAS No.: 5241-62-3

VCID: VC21540384

Molecular Formula: C19H19NO6

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

Z-D-Asp(obzl)-OH - 5241-62-3

Description

Z-D-Asp(obzl)-OH, also known as Z-D-aspartic acid benzyl ester, is a derivative of aspartic acid. It is characterized by the presence of a benzyloxycarbonyl group (Z) and a benzyl ester. This compound is widely used in organic chemistry and biochemistry, particularly in peptide synthesis and as a building block in various chemical reactions.

Synthesis and Applications

The synthesis of Z-D-Asp(obzl)-OH involves protecting the amino and carboxyl groups of aspartic acid. The benzyloxycarbonyl group is introduced to protect the amino group, while the carboxylic acid is converted into its benzyl ester form. This compound functions primarily as a protected amino acid in peptide synthesis, allowing for selective formation of peptide bonds by preventing unwanted side reactions.

Applications in Peptide Synthesis

  • Protected Amino Acid: Z-D-Asp(obzl)-OH is used to prevent unwanted side reactions during peptide synthesis.

  • Building Block: It serves as a versatile building block in various organic reactions.

Research Findings

Research on Z-D-Asp(obzl)-OH is primarily focused on its role in peptide synthesis and its utility as a protected amino acid. The compound's protective groups facilitate controlled reactions, making it a valuable tool in biochemistry and organic chemistry.

Research Highlights

  • Peptide Synthesis: Z-D-Asp(obzl)-OH is crucial for synthesizing peptides with specific sequences and properties.

  • Chemical Reactions: It participates in various chemical reactions, including esterification and deprotection steps.

CAS No. 5241-62-3
Product Name Z-D-Asp(obzl)-OH
Molecular Formula C19H19NO6
Molecular Weight 357.4 g/mol
IUPAC Name (2R)-4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C19H19NO6/c21-17(25-12-14-7-3-1-4-8-14)11-16(18(22)23)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23)/t16-/m1/s1
Standard InChIKey VUKCNAATVIWRTF-MRXNPFEDSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
SMILES C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Synonyms Z-D-Asp-OBzl;5241-62-3;Z-D-ASP(OBZL)-OH;(R)-4-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-4-oxobutanoicacid;AC1L2IDL;Z-D-ASP-OH;AC1Q660W;SCHEMBL2912586;MolPort-020-003-866;ZINC1845191;7398AB;AKOS015908363;AJ-31823;AK-49852;FT-0689482;K-9565;(2R)-4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoicacid;(2r)-4-(benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoicacid(non-preferredname)
PubChem Compound 47604
Last Modified Aug 15 2023

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